molecular formula C12H12O3 B14056980 (E)-3-(4-(2-oxopropyl)phenyl)acrylic acid

(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid

Cat. No.: B14056980
M. Wt: 204.22 g/mol
InChI Key: WUTRESVGALMCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety attached to a phenyl ring substituted with a 2-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(2-oxopropyl)phenyl)acrylic acid typically involves the condensation of 4-(2-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the acrylic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-(2-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-(2-oxopropyl)phenyl)propanoic acid
  • (E)-3-(4-(2-oxopropyl)phenyl)butanoic acid
  • (E)-3-(4-(2-oxopropyl)phenyl)pentanoic acid

Uniqueness

(E)-3-(4-(2-oxopropyl)phenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acrylic acid moiety and 2-oxopropyl substitution make it a versatile compound for various applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H12O3/c1-9(13)8-11-4-2-10(3-5-11)6-7-12(14)15/h2-7H,8H2,1H3,(H,14,15)

InChI Key

WUTRESVGALMCGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.